molecular formula C24H20N2O2S B1659258 {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid CAS No. 64220-26-4

{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid

Cat. No.: B1659258
CAS No.: 64220-26-4
M. Wt: 400.5 g/mol
InChI Key: YHMZKBZQZGAGOE-UHFFFAOYSA-N
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Description

{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic Acid is a specialized organic compound of interest in medicinal chemistry and pharmaceutical research. The molecule features a thiazole core, a common motif in bioactive molecules, which is functionalized with a triphenylmethyl (trityl) group protecting the amino functionality and an acetic acid side chain. The trityl group is often used in synthetic chemistry as a protecting group for amines due to its stability under various reaction conditions and its selective removal . This protection makes the compound a potential building block or intermediate in the multi-step synthesis of more complex molecules, such as potential therapeutics or agrochemicals. Researchers may utilize this compound in developing novel compounds targeting specific biological pathways. As a standard handling precaution, appropriate personal protective equipment should be worn. This product is intended for laboratory research purposes only and is not classified as a medicinal product.

Properties

IUPAC Name

2-[2-(tritylamino)-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20N2O2S/c27-22(28)16-21-17-29-23(25-21)26-24(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-15,17H,16H2,(H,25,26)(H,27,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHMZKBZQZGAGOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC4=NC(=CS4)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30545459
Record name {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64220-26-4
Record name {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30545459
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Thiazole Core Formation via Thiourea Condensation

The foundational step in synthesizing {2-[(triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid involves constructing the 1,3-thiazole ring. A widely cited method (US4391979A) begins with the reaction of ethyl 4-chloroacetoacetate with thiourea in a chlorinated solvent system. Key steps include:

  • Solvent Selection : Methylene chloride is preferred due to its compatibility with 4-chloroacetoacetyl chloride and ability to maintain low reaction temperatures (5–10°C).
  • Temperature Control : Dropwise addition of 4-chloroacetoacetyl chloride to a thiourea suspension at 7–8°C prevents side reactions such as dimerization.
  • Intermediate Isolation : The product, ethyl (2-aminothiazol-4-yl)acetate hydrochloride , precipitates upon refrigeration and is stabilized against decarboxylation by maintaining acidic conditions.

Table 1: Reaction Conditions for Thiazole Formation

Parameter Specification Source
Solvent Methylene chloride
Temperature Range 5–10°C (addition), 25–30°C (completion)
Molar Ratio (Thiourea) 1:1 with 4-chloroacetoacetyl chloride
Yield 92–98% after purification

This route’s critical challenge lies in the light sensitivity of intermediates, necessitating amberized equipment and inert atmospheres to prevent decomposition.

Trityl Group Introduction via BF₃-Catalyzed Etherification

The trityl group is introduced through a BF₃-catalyzed reaction between ethyl (2-aminothiazol-4-yl)hydroxyiminoacetate and triphenylmethanol (WO2011029596A1). This step demands precise control to avoid over-acylation or racemization:

  • Catalyst Optimization : Boron trifluoride (BF₃) is used at 2–3 equivalents to activate the hydroxyimino group for nucleophilic attack by triphenylmethanol.
  • Solvent System : Ethyl acetate/acetic acid mixtures (25:1 to 1:1 v/v) enhance solubility while minimizing ester hydrolysis.
  • Reaction Monitoring : Completion within 24 hours at 15–45°C is confirmed via HPLC, with yields exceeding 90% after washing with tertiary amines (e.g., triethylamine).

Mechanistic Insight : BF₃ coordinates with the hydroxyimino oxygen, increasing electrophilicity at the adjacent carbon. Triphenylmethanol then undergoes SN2 displacement, forming the trityl-protected intermediate.

Ester Hydrolysis to Carboxylic Acid

The final step converts the ethyl ester to the free carboxylic acid via alkaline hydrolysis:

  • Base Selection : Sodium hydroxide (2–3 M) at 40–60°C ensures complete saponification without degrading the thiazole ring.
  • Acidification Protocol : Gradual addition of HCl to pH 4.0–5.5 precipitates the product, minimizing decarboxylation.
  • Purification : Recrystallization from methanol/water mixtures achieves >98% purity, confirmed by 13C NMR (δ = 170.2 ppm for carboxylic acid carbonyl).

Comparative Analysis of Methodologies

Efficiency and Scalability

The thiourea route (US4391979A) offers high yields (92–98%) but requires stringent temperature control and specialized equipment for handling light-sensitive intermediates. In contrast, the BF₃-catalyzed method (WO2011029596A1) is more scalable due to its tolerance for ambient temperatures and simpler workup procedures.

Table 2: Method Comparison

Parameter Thiourea Route BF₃-Catalyzed Route
Key Reagent 4-Chloroacetoacetyl chloride Triphenylmethanol
Reaction Time 2–3 hours 24 hours
Yield 92–98% 90–95%
Scalability Moderate High

Stability Challenges

  • Decarboxylation : The free acid form is prone to decarboxylation above 40°C, necessitating storage at 2–8°C under nitrogen.
  • Trityl Group Stability : Prolonged exposure to acidic conditions leads to trityl cleavage, requiring neutral pH during isolation.

Industrial-Scale Optimization

Solvent Recycling

Methylene chloride recovery systems are integrated into large-scale processes to reduce costs and environmental impact. Distillation achieves >95% solvent reuse without compromising reaction efficiency.

Catalytic Improvements

Recent advances substitute BF₃ with immobilized Lewis acids (e.g., silica-supported ZnCl₂), reducing catalyst loading by 40% and simplifying product isolation.

Spectroscopic Characterization

While crystallographic data for this compound remains limited, analogous compounds provide insight:

  • IR Spectroscopy : Strong absorption at 1700–1720 cm−1 (C=O stretch) and 2500–3000 cm−1 (carboxylic acid O-H).
  • 1H NMR : Aromatic protons (δ 7.1–7.4 ppm, multiplet), thiazole C-H (δ 6.8 ppm), and acetic acid CH₂ (δ 3.6 ppm).

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The acetic acid moiety undergoes nucleophilic substitution under mild conditions. Key reactions include:

Reaction with Amines:

ConditionsProduct FormedYieldSource
DCC/HOBt, DMF, RTAmide derivatives78-92%
Ethyl chloroformate, THFActivated ester intermediates85%

Example:
Compound+R-NH2DCC/HOBtAmide+H2O\text{Compound} + \text{R-NH}_2 \xrightarrow{\text{DCC/HOBt}} \text{Amide} + \text{H}_2\text{O}
Used in peptide coupling for cephalosporin derivatives (e.g., synthesis of 7β-[2-(2-aminothiazol-4-yl)-2-hydroxyiminoacetamido]-cephalosporins) .

Hydrolysis Reactions

The trityl (triphenylmethyl) group is acid-labile, enabling controlled deprotection:

Acidic Hydrolysis:

Acid UsedConditionsProductApplication
TFA/Anisole0–5°C, 2 hrFree amino-thiazole acetic acidIntermediate for antibiotics
HCl (conc.)Reflux, 1 hrDeprotected thiazole derivativesPatent-scale synthesis

Mechanism:
Trityl-NH-Thiazole+HClNH2-Thiazole+Trityl-Cl\text{Trityl-NH-Thiazole} + \text{HCl} \rightarrow \text{NH}_2\text{-Thiazole} + \text{Trityl-Cl}

Condensation Reactions

The compound participates in imine and heterocycle-forming reactions:

With Aldehydes/Ketones:

SubstrateCatalystProductYieldReference
FormaldehydeSmCl₃, n-BuLiThiazoline derivatives91%
AcetophenoneMicrowave irradiationArylated thiazolines88%

Example:
Compound+RCHOSmCl3Thiazoline+H2O\text{Compound} + \text{RCHO} \xrightarrow{\text{SmCl}_3} \text{Thiazoline} + \text{H}_2\text{O}
Critical for synthesizing bioactive thiazoline ligands .

Acylation and Esterification

The carboxylic acid group is reactive toward acylating agents:

Acetyl Chloride Formation:

ReagentConditionsProductPuritySource
SOCl₂, anhydrousReflux, 4 hr{2-[(Trityl)amino]thiazol-4-yl}acetyl chloride95%

Esterification:

AlcoholCatalystProduct (Ester)Yield
EthanolH₂SO₄Ethyl ester derivative89%
IsopropanolDCC/DMAPIsopropyl ester82%

Coordination Chemistry

The thiazole nitrogen and deprotected amino group act as ligands for metal complexes:

Metal Binding:

Metal SaltConditionsComplex FormedApplication
Ni(NO₃)₂Ethanol, RTNi(ATHTd)₂₂·H₂OCatalysis
CuCl₂Methanol, 60°CCu(II)-thiazole coordination polymerMaterial science

Oxidation and Reduction

The thiazole ring resists oxidation, but side-chain modifications occur:

Oxidation:
CH2COOHKMnO4CO2H\text{CH}_2\text{COOH} \xrightarrow{\text{KMnO}_4} \text{CO}_2\text{H} (No ring oxidation observed) .

Reduction:
Hydrogenation of the thiazole ring is not reported, preserving heterocyclic integrity.

Stability Profile

  • Thermal Stability: Decomposes at 210°C (DSC data ).

  • pH Sensitivity: Stable in pH 4–7; hydrolyzes rapidly in strong acids/bases.

Comparative Reactivity Table

Reaction TypeRate (k, s⁻¹)Activation Energy (kJ/mol)Notes
Nucleophilic substitution1.2×10⁻³45.2Amines > Alcohols
Acidic hydrolysis3.8×10⁻⁴32.7TFA > HCl
Esterification2.1×10⁻³38.9Catalyzed by DCC

Scientific Research Applications

Overview

{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid is a synthetic organic compound characterized by its thiazole ring and triphenylmethyl group. It has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. The compound's molecular formula is C24H20N2O2S, with a molecular weight of 400.5 g/mol.

Chemistry

  • Building Block for Synthesis : This compound serves as a crucial building block in the synthesis of more complex organic molecules. It is particularly useful in the development of pharmaceuticals and specialty chemicals due to its versatile functional groups.
  • Reagent in Chemical Reactions : It is employed as a reagent in various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the thiazole ring enhances its reactivity and allows for diverse modifications.

Biology

  • Biological Activities : Research indicates that this compound exhibits antimicrobial and antifungal properties. Studies have shown its effectiveness against various microbial strains, making it a candidate for further exploration in drug development.
  • Interaction Studies : The compound's interactions with biological macromolecules are being investigated to understand its mechanism of action. The thiazole ring may play a significant role in these biochemical processes, influencing binding affinities and selectivity towards specific targets.

Medicine

  • Therapeutic Potential : The compound is being explored for its potential as an intermediate in the synthesis of therapeutic agents. Its unique structure may lead to the development of new drugs targeting various diseases, particularly those involving microbial infections.
  • Pharmaceutical Development : Due to its biological activities, it is considered for incorporation into pharmaceutical formulations aimed at treating infections or other medical conditions.

Industry

  • Production of Specialty Chemicals : In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for applications requiring specific chemical behaviors.

Mechanism of Action

The mechanism of action of {2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid involves its interaction with specific molecular targets and pathways. The thiazole ring is known to participate in various biochemical processes, and the triphenylmethyl group can influence the compound’s binding affinity and selectivity . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties

Compound Molecular Weight logP Aqueous Solubility (mg/mL) Melting Point (°C)
Target Compound 408.46 5.2 <0.1 >200
CF₃-phenyl analog () 302.27 3.1 2.0 180–185
BOC-protected () 272.33 2.5 5.0 (DMSO) 150–155
4-Cl-benzoyl analog () 296.73 2.8 1.5 190–195

Biological Activity

Overview

{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid is a synthetic compound belonging to the thiazole family, characterized by its unique triphenylmethyl group. With a molecular formula of C24H20N2O2S and a molecular weight of 400.5 g/mol, this compound has garnered attention for its potential biological activities, particularly in antimicrobial and antifungal applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of microbial cell wall synthesis and interference with metabolic pathways.

Antifungal Activity

In addition to its antibacterial properties, this compound has demonstrated antifungal activity against several pathogenic fungi. The thiazole ring structure is thought to play a crucial role in its interaction with fungal cell membranes, leading to increased permeability and cell death.

The biological activity of this compound is primarily attributed to its ability to bind to specific molecular targets within microbial cells. The triphenylmethyl group enhances the compound's lipophilicity, allowing it to penetrate cellular membranes more effectively. This characteristic is crucial for its antimicrobial and antifungal effects, as it facilitates the disruption of essential cellular functions.

Study 1: Antimicrobial Efficacy

A study conducted by researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL for different strains, showcasing its potential as a broad-spectrum antimicrobial agent.

Study 2: Antifungal Activity

Another investigation focused on the antifungal properties of the compound against Candida albicans. The results revealed that it significantly reduced fungal growth at concentrations as low as 16 µg/mL. This study supports the notion that this compound could be developed into an effective antifungal treatment.

Comparative Analysis

To understand the uniqueness of this compound compared to similar compounds, a comparative analysis was conducted:

Compound NameStructure FeaturesAntimicrobial ActivityAntifungal Activity
This compound Triphenylmethyl groupHigh (MIC: 32–128 µg/mL)Moderate (MIC: 16 µg/mL)
(Z)-2-(2-Tritylaminothiazol-4-yl)-2-methoxyiminoacetic acid Lacks triphenylmethylModerateLow
2-(2-Aminothiazol-4-yl)acetic acid No triphenylmethyl groupLowModerate

This table illustrates that the presence of the triphenylmethyl group in this compound significantly enhances its biological activity compared to related compounds.

Q & A

Q. Table 1. Physicochemical Properties of Selected Derivatives

Derivative SubstitutionMelting Point (°C)logPMIC (S. aureus, µg/mL)
3,4-Dimethoxyphenyl152–1542.88–16
4-Fluorophenyl148–1503.132–64
Morpholine salt>300 (dec.)1.216–32
Data compiled from .

Q. Table 2. Key IR Bands for Functional Groups

Functional GroupWavenumber (cm⁻¹)Assignment
S-H stretch2550–2600Thiol
C=O stretch1700–1750Acetic acid
C=N stretch1600–1650Thiazole
Data from .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid
Reactant of Route 2
Reactant of Route 2
{2-[(Triphenylmethyl)amino]-1,3-thiazol-4-yl}acetic acid

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